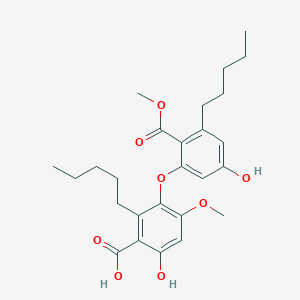

6-hydroxy-3-(5-hydroxy-2-methoxycarbonyl-3-pentylphenoxy)-4-methoxy-2-pentylbenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Epiphorellic acid 1 is a bioactive secondary metabolite isolated from lichens, specifically from the species Cornicularia epiphorella . This compound belongs to the class of diphenyl ethers and has shown significant biological activities, including inhibitory effects on human prostate carcinoma cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Epiphorellic acid 1 can be synthesized through a biomimetic approach involving a Smiles rearrangement of a precursor meta-depside . The key steps in the synthesis include:

- Formation of the precursor meta-depside.

- Smiles rearrangement to yield the diphenyl ether structure.

- Final purification and characterization of the product.

Industrial Production Methods: While there is limited information on the industrial production of epiphorellic acid 1, the synthesis typically involves standard organic synthesis techniques and purification methods such as chromatography .

Análisis De Reacciones Químicas

Types of Reactions: Epiphorellic acid 1 undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminium hydride or sodium borohydride.

Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products Formed:

- Oxidation products include ketones and aldehydes.

- Reduction products include alcohols.

- Substitution products include halogenated or nitrated derivatives .

Aplicaciones Científicas De Investigación

Epiphorellic acid 1 has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying diphenyl ether synthesis and reactions.

Biology: Investigated for its antimicrobial, antioxidant, and anti-inflammatory properties.

Medicine: Studied for its potential anticancer activities, particularly against prostate carcinoma cells.

Mecanismo De Acción

Epiphorellic acid 1 exerts its effects through various mechanisms:

Anticancer Activity: It inhibits the growth of prostate carcinoma cells by inducing apoptosis and inhibiting cell proliferation.

Antimicrobial Activity: It disrupts bacterial cell membranes and inhibits essential enzymes.

UV Protection: It acts as a UV filter by absorbing harmful UV radiation and preventing damage to cellular components.

Comparación Con Compuestos Similares

Epiphorellic acid 1 is unique among similar compounds due to its specific diphenyl ether structure and biological activities. Similar compounds include:

Lobaric Acid: Another diphenyl ether with antimicrobial and antioxidant properties.

Pannarin: A depsidone with UV-protectant and anti-inflammatory activities.

Gyrophoric Acid: A depside with similar biological activities but different chemical structure.

Propiedades

Número CAS |

101910-69-4 |

|---|---|

Fórmula molecular |

C26H34O8 |

Peso molecular |

474.5 g/mol |

Nombre IUPAC |

6-hydroxy-3-(5-hydroxy-2-methoxycarbonyl-3-pentylphenoxy)-4-methoxy-2-pentylbenzoic acid |

InChI |

InChI=1S/C26H34O8/c1-5-7-9-11-16-13-17(27)14-20(22(16)26(31)33-4)34-24-18(12-10-8-6-2)23(25(29)30)19(28)15-21(24)32-3/h13-15,27-28H,5-12H2,1-4H3,(H,29,30) |

Clave InChI |

FVGIGMWEANQQSW-UHFFFAOYSA-N |

SMILES |

CCCCCC1=C(C(=CC(=C1)O)OC2=C(C=C(C(=C2CCCCC)C(=O)O)O)OC)C(=O)OC |

SMILES canónico |

CCCCCC1=C(C(=CC(=C1)O)OC2=C(C=C(C(=C2CCCCC)C(=O)O)O)OC)C(=O)OC |

Key on ui other cas no. |

101910-69-4 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.